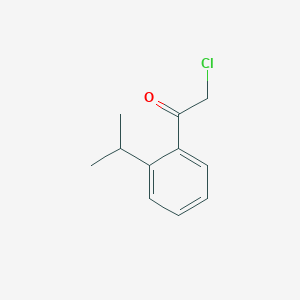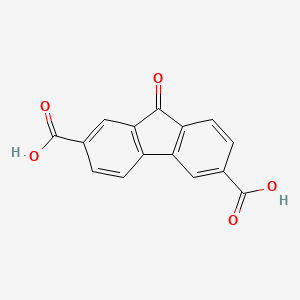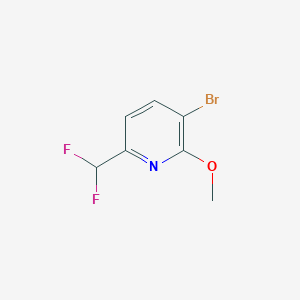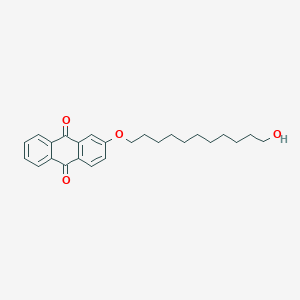
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various industries. Anthraquinone itself is a rigid, planar, and aromatic scaffold that is used in the paper industry, production of synthetic dyes, and crop protection
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione typically involves the reaction of anthraquinone with 11-hydroxyundecanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group on the undecyl chain with the anthraquinone structure.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the oxidation of anthracene using chromium (VI) as an oxidant or the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride . These methods are scalable and can produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl group on the undecyl chain can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, ethers, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((11-Hydroxyundecyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular processes, and induce oxidative stress in cells. For example, anthraquinone derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, which can lead to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound, used widely in industry and research.
1,4-Dihydroxyanthraquinone (Quinizarin): Known for its use in dye production and biological activities.
1,8-Dihydroxyanthraquinone (Chrysazin): Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
88778-81-8 |
|---|---|
Molekularformel |
C25H30O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(11-hydroxyundecoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O4/c26-16-10-6-4-2-1-3-5-7-11-17-29-19-14-15-22-23(18-19)25(28)21-13-9-8-12-20(21)24(22)27/h8-9,12-15,18,26H,1-7,10-11,16-17H2 |
InChI-Schlüssel |
PHNVHULVEWIKHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


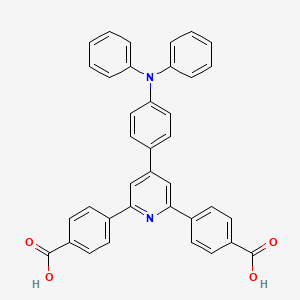
![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)

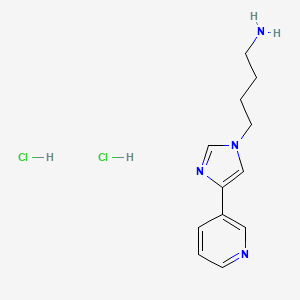
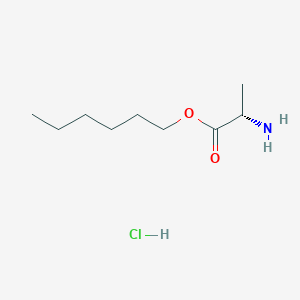

![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
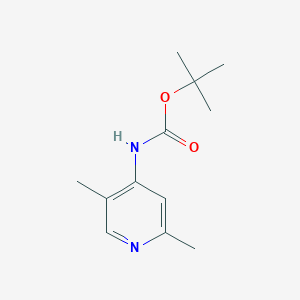

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
